N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2-hydroxybenzamide
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Overview
Description
N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2-hydroxybenzamide is a complex organic compound with a unique structure that includes a cyano group, a methylphenyl group, and a hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring without solvent at elevated temperatures, and fusion techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2-hydroxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and hydroxybenzamide moiety play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyano-substituted benzamides and hydroxybenzamides, such as:
Uniqueness
N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61438-60-6 |
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Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[4-[cyano-(4-methylphenyl)methyl]phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C22H18N2O2/c1-15-6-8-16(9-7-15)20(14-23)17-10-12-18(13-11-17)24-22(26)19-4-2-3-5-21(19)25/h2-13,20,25H,1H3,(H,24,26) |
InChI Key |
VHUPKSZFELLBPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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